molecular formula C14H16N4O2 B5638379 1-[3-(Dimethylamino)propyl]chromeno[3,4-d]triazol-4-one

1-[3-(Dimethylamino)propyl]chromeno[3,4-d]triazol-4-one

Cat. No.: B5638379
M. Wt: 272.30 g/mol
InChI Key: SJOYOFRLZWWACK-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]chromeno[3,4-d]triazol-4-one is a heterocyclic compound that combines the structural features of chromene and triazole

Preparation Methods

The synthesis of 1-[3-(Dimethylamino)propyl]chromeno[3,4-d]triazol-4-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

1-[3-(Dimethylamino)propyl]chromeno[3,4-d]triazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like sodium azide or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]chromeno[3,4-d]triazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]chromeno[3,4-d]triazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

1-[3-(Dimethylamino)propyl]chromeno[3,4-d]triazol-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and biological activities.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]chromeno[3,4-d]triazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-17(2)8-5-9-18-13-10-6-3-4-7-11(10)20-14(19)12(13)15-16-18/h3-4,6-7H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOYOFRLZWWACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(C(=O)OC3=CC=CC=C32)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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